molecular formula C5H6O2 B041437 3-Pentynoic acid CAS No. 36781-65-4

3-Pentynoic acid

Cat. No. B041437
CAS RN: 36781-65-4
M. Wt: 98.1 g/mol
InChI Key: NIZKVZYBUGUDTI-UHFFFAOYSA-N
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Description

3-Pentynoic acid is a compound of interest in various fields of chemistry and materials science due to its unique chemical structure, which allows for diverse chemical reactions and applications. It serves as a precursor to many other chemical substances through various synthesis methods.

Synthesis Analysis

The synthesis of 3-pentynoic acid and its derivatives has been explored through various methods. One approach involves the regioselective cyclization of (indol-3-yl)pentyn-3-ols for the selective synthesis of tetrahydrocarbazoles and carbazoles, highlighting a mild and versatile procedure for functionalizing the 3-pentynoic acid framework (Tharra & Baire, 2018). Another method reports an economical and safe synthesis of 2-hydroxy-4-pentynoic acid, a precursor to 'clickable' polylactides, from readily available materials, offering a practical approach to obtaining 3-pentynoic acid derivatives (Zhang, Ren, & Baker, 2014).

Molecular Structure Analysis

The molecular structure of 3-pentynoic acid is characterized by a carboxylic acid group attached to a five-carbon chain with a triple bond, providing distinct reactivity and chemical behavior. This structure facilitates its participation in cycloisomerization reactions and formation of enol lactones or triazole click products, depending on the reaction conditions (Mindt & Schibli, 2007).

Chemical Reactions and Properties

3-Pentynoic acid undergoes various chemical reactions due to its active functional groups. For instance, it can participate in Cu(I)-catalyzed intramolecular cyclization in aqueous media, leading to the selective formation of enol lactones or 1,2,3-triazole click products. This demonstrates the acid's versatility in synthetic chemistry applications (Mindt & Schibli, 2007).

Scientific Research Applications

  • Biocompatible Analogues for Protein Structural Motifs : 5-Amino-3-pentynoic acid is recognized for its potential in drug discovery and protein engineering, serving as a biocompatible analogue for β-turn protein structural motifs (Hartzoulakis et al., 1996).

  • Inactivation of Enzymes for Mechanistic Studies : 2-Oxo-3-pentynoate is known for its ability to rapidly and irreversibly inactivate 4-oxalocrotonate tautomerase, which is significant for mechanistic studies and as a ligand in inactivated complexes (Johnson et al., 1997).

  • Potential in Cancer Therapy : (S)-2-pentyl-4-pentynoic acid has been found to exhibit higher apoptosis-inducing potential than Valproic Acid (VPA), showing enantioselective anti-cancer properties and warranting further research for potential use in cancer therapy (Ivanova et al., 2013).

  • Neuroplasticity and Cognitive Decline : Pentyl-4-yn-valproic acid enhances spatial and avoidance learning and attenuates age-related neuroplastic decline in the rat medial temporal lobe, potentially aiding in slowing cognitive decline (Murphy et al., 2001).

  • Synthesis of 'Clickable' Biodegradable Polylactide : An efficient method to synthesize 2-hydroxy-4-pentynoic acid has been developed, a key intermediate for 'clickable' biodegradable polylactide, using diethyl 2-acetamidomalonate and propargyl alcohol (Zhang et al., 2014).

  • Versatile Separation in High-Performance Liquid Chromatography (HPLC) : The silica hydride-based pentynoic acid stationary phase offers versatile HPLC separation of polar and non-polar compounds, showing unparalleled versatility compared to type-B silica columns (Syed, 2017).

  • Potential in Teratogen Studies : Propyl-4-yn-valproic acid analogues can induce neural tube defects and inhibit C6 glioma proliferation, with more severe effects observed with increasing chain length (Bojic et al., 1998).

properties

IUPAC Name

pent-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZKVZYBUGUDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190246
Record name 3-Pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentynoic acid

CAS RN

36781-65-4
Record name 3-Pentynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pent-3-ynoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
AI Scott, GT Phillips, U Kircheis - Bioorganic Chemistry, 1971 - Elsevier
… 3-Pentynoic acid and 3-hexynoic acid were prepared from the corresponding alcohols by the method of Knight and Diamond (26). N-Acetyl cysteamine was prepared by the method of …
Number of citations: 25 www.sciencedirect.com
B Hartzoulakis, TJ Rutherford, MD Ryan, D Gani - Tetrahedron letters, 1996 - Elsevier
… The compound was completely stable below pH 9.5 in aqueous solution and thus the biocompatible 5-amino-3pentynoic acid residue had been successfully incorporated into …
Number of citations: 14 www.sciencedirect.com
A Brown, N Nemeria, J Yi, D Zhang, WB Jordan… - Biochemistry, 1997 - ACS Publications
… of 3-lip PDHc by 2-oxo-3-heptynoic acid in the concentration range of 0.35−2.0 mM, the rapid phase of inactivation was followed by a plateau level, whereas with 2-oxo-3-pentynoic acid …
Number of citations: 28 pubs.acs.org
PC Holland, MC Clark, DR Bloxham - Biochemistry, 1973 - ACS Publications
… butynoic acid, 3-butynoic acid, 2,3-butadienoic acid, 3pentynoic acid, and 4-pentynoic acid were prepared by reaction of 50 mg of acid … 3-Pentynoic acid … 0.238 3-Pentynoic acid (10) …
Number of citations: 46 pubs.acs.org
C Yu, P Ji, Y Zhang, X Meng, W Wang - Organic Letters, 2021 - ACS Publications
… Our studies began with the investigation of the LA catalyzed cyclization of 3-pentynoic acid … the AgNO 3 -catalyzed cyclization of 3-pentynoic acid. Interestingly, amine catalysts IV and V …
Number of citations: 7 pubs.acs.org
AM Brown - 1999 - search.proquest.com
… These compounds, 2-oxo-3-butynoic acid, 2-oxo-3-pentynoic acid and 2-oxo-3-heptynoic acid, incorporated a triple-bond in place of the methyl group of pyruvic acid. The synthesis of …
Number of citations: 1 search.proquest.com
RD Kuchta, RH Abeles - Journal of Biological Chemistry, 1985 - ASBMB
… the CoA thioester of 3-pentynoic acid is the inactivating species, 2 mM 3-pentynoic acid, 4.4 mM … AS does not efficiently catalyze the activation of 3-pentynoic acid to the CoA thioester. …
Number of citations: 106 www.jbc.org
T Tsuda, Y Ohashi, N Nagahama… - The Journal of …, 1988 - ACS Publications
Intramolecular cyclization of alkynoic acids catalyzed by mercury (II) 1 and palladium (II) salts2 provides a con-venient method of preparing synthetically and biologically important …
Number of citations: 49 pubs.acs.org
T Satake, S Nakatsuji, M Iyoda, S Akiyama… - Tetrahedron …, 1976 - Elsevier
… of acetylene and allene carboxylic acids are much more larger than their ethylenic and saturated analogues, e,g., the pK:-values for 3-pentynoic acid [CHsC+CCH,COOH], 5-hexen-3-…
Number of citations: 1 www.sciencedirect.com
MMC Martin, EB Sanders - Journal of the American Chemical …, 1967 - ACS Publications
… 2-Methyl-3-pentynoic acid was prepared by the Jones oxidation13 of 2-methylpentyn-3-ol-l. To a solution of 6.86 g (0.06mole) of 2-methylpentyn-3-ol-l in 70 ml of acetone was added …
Number of citations: 38 pubs.acs.org

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